3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide
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Overview
Description
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is a complex organic compound featuring a pyrazole ring substituted with chloro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. For instance, 4-chloro-3-nitropyrazole can be synthesized by reacting 4-chloro-3-nitroacetophenone with hydrazine hydrate.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the desired functional groups. This may involve the use of reagents such as alkyl halides and bases.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted pyrazole with N-methylpropanamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted pyrazoles.
Scientific Research Applications
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It could be used in the synthesis of pesticides or herbicides due to its potential bioactivity.
Materials Science: The compound’s unique structure may be exploited in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro substituents could play a role in binding affinity and specificity, while the amide linkage may influence the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole core and chloro substituent but differs in the functional groups attached.
3,5-dimethyl-1H-pyrazole derivatives: These compounds have similar pyrazole rings with different substituents, offering a basis for comparison in terms of reactivity and applications.
Uniqueness
The uniqueness of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dual pyrazole rings with varied substituents provide a versatile scaffold for further modification and application in diverse fields.
Properties
Molecular Formula |
C15H21ClN6O3 |
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Molecular Weight |
368.82 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C15H21ClN6O3/c1-5-21-11(3)12(10(2)17-21)8-19(4)14(23)6-7-20-9-13(16)15(18-20)22(24)25/h9H,5-8H2,1-4H3 |
InChI Key |
PMELNMKOLDFVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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